

Application Notes and Protocols for ACY-775 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACY-775

Cat. No.: B605172

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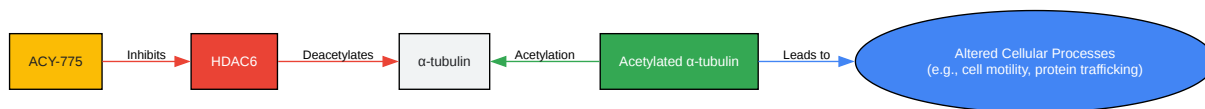
For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).^{[1][2]} Its primary mechanism of action involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its downstream targets, most notably α -tubulin.^[1] This targeted activity makes **ACY-775** a valuable tool for investigating the cellular processes regulated by HDAC6, including cell motility, protein trafficking, and cell signaling. These application notes provide a comprehensive guide to utilizing **ACY-775** in cell culture experiments, including recommended concentrations, detailed protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action of ACY-775

ACY-775 exerts its biological effects by specifically inhibiting the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins. A key substrate of HDAC6 is α -tubulin, a major component of microtubules. By inhibiting HDAC6, **ACY-775** prevents the deacetylation of α -tubulin, leading to an accumulation of acetylated α -tubulin. This post-translational modification is associated with increased microtubule stability and can impact various cellular functions that are dependent on microtubule dynamics.



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Caption: Mechanism of action of **ACY-775**.

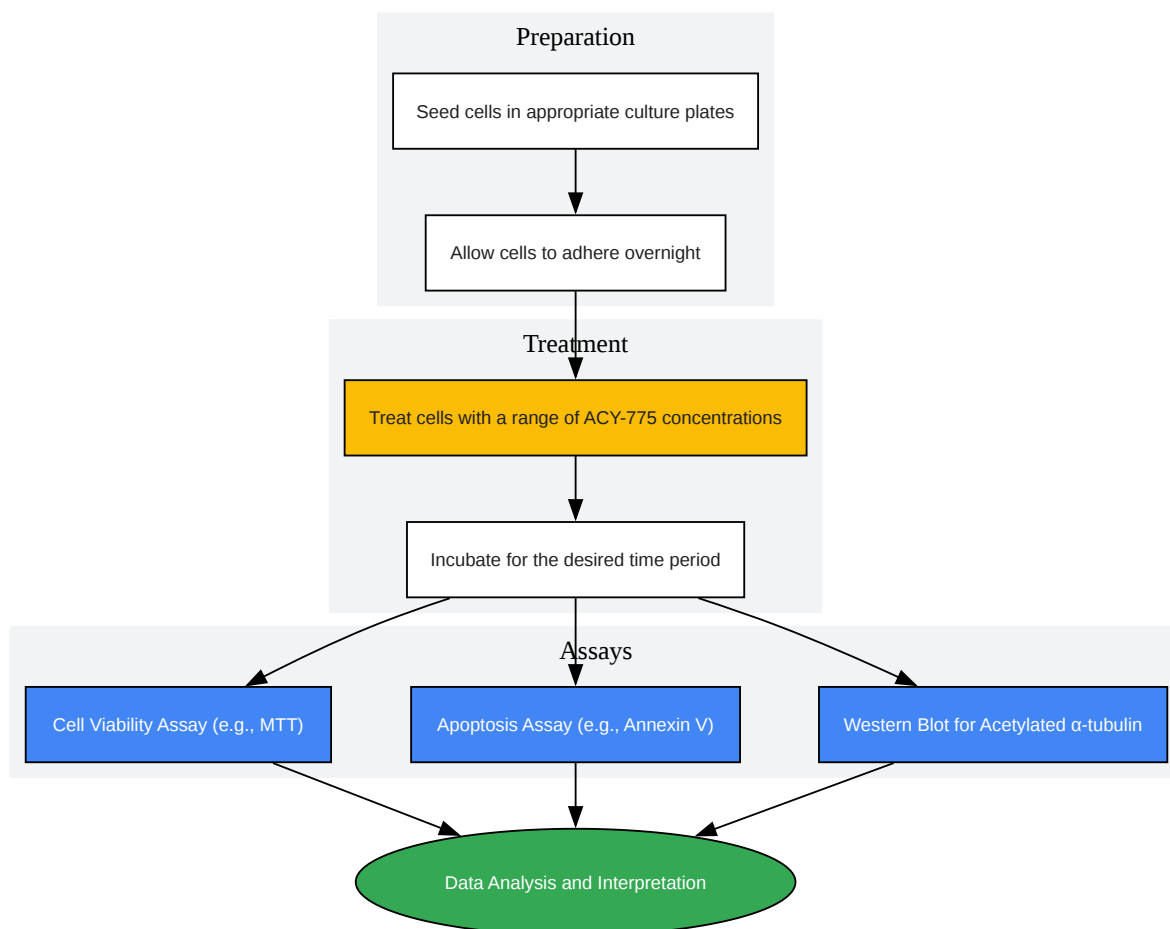
Effective Concentrations of **ACY-775** in Cell Culture

The optimal concentration of **ACY-775** can vary depending on the cell line, experimental duration, and the specific endpoint being measured. The IC₅₀ for HDAC6 inhibition by **ACY-775** is 7.5 nM.[1][2] The following table summarizes effective concentrations reported in the literature for **ACY-775** and the closely related HDAC6 inhibitor, ACY-1215, providing a starting point for experimental design.

Cell Line	Compound	Concentration	Incubation Time	Observed Effect
RN46A-B14	ACY-775	2.5 μ M	4 hours	Increased α -tubulin acetylation
Dorsal Root Ganglion (DRG) Neurons	ACY-775	Not specified	Not specified	Increased acetylated α -tubulin signal intensity
HCT116 (Colon Cancer)	ACY-1215	1 μ M, 5 μ M, 10 μ M	24 hours	Dose-dependent decrease in cell viability and increase in apoptosis
H1975 (Lung Cancer)	ACY-241	Various	48 hours	Reduction in HIF-1 α expression and suppression of cell invasion and migration
Multiple Myeloma Cell Lines	ACY-1215	Not specified	Not specified	Mildly affected BCMA surface expression levels

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of **ACY-775** in cell culture.



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References

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